molecular formula C11H8Cl2O4 B2668516 Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate CAS No. 848052-90-4

Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate

Cat. No.: B2668516
CAS No.: 848052-90-4
M. Wt: 275.08
InChI Key: XBEYUXSMQGGBEG-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate (CAS 848052-90-4) is a β-diketo ester featuring a 2,5-dichlorophenyl substituent at the 4-position of the butanoate backbone. This compound is characterized by two ketone groups at the 2- and 4-positions, a methyl ester moiety, and chlorine atoms at the ortho and para positions of the phenyl ring. It is commonly used in synthetic organic chemistry and pharmaceutical research due to its reactive β-diketo system, which facilitates cyclization and nucleophilic substitution reactions. The compound is available at 95% purity (Combi-Blocks catalog: ST-9250) .

Properties

IUPAC Name

methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-4-6(12)2-3-8(7)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEYUXSMQGGBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,5-dichlorophenyl)-2,4-dioxobutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate and its analogs:

Compound Name CAS Number Substituent Positions Ester Group Dioxo Positions Purity Key Differences
This compound 848052-90-4 2,5-Cl₂ on phenyl Methyl 2,4 95% Reference compound
Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate 374679-63-7 3,4-Cl₂ on phenyl Methyl 2,4 97% Chlorine positions alter electronic properties of the phenyl ring
Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate 5159-70-6 2,5-Cl₂ on phenyl Ethyl 2,4 N/A Ethyl ester increases lipophilicity and molecular weight
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 56719-67-6 2,4-Cl₂ on phenyl Methyl 3 95% Shorter chain (propanoate) and single ketone group
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 478868-68-7 2,4-Cl₂ on phenyl Ethyl 2,4 N/A Chlorine at 2,4-positions may enhance steric hindrance

Impact of Substituent Positions

  • Chlorine Positions: The 2,5-dichloro substitution in the target compound creates a distinct electronic environment compared to 3,4-dichloro analogs. For example, Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (CAS 374679-63-7) has a higher similarity score (0.86) to the target compound but may exhibit reduced electrophilicity due to chlorine’s meta positioning .
  • Ethyl vs. This could influence their utility in drug formulation or catalytic applications .

Biological Activity

Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate (CAS No. 848052-90-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and research findings based on diverse sources.

Chemical Structure and Properties

This compound features a dioxobutanoate core with a dichlorophenyl substituent. Its molecular formula is C11H8Cl2O4, and it exhibits significant lipophilicity due to the presence of chlorine atoms and the ester functional group.

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses notable antimicrobial and anticancer activities. Studies have shown that this compound can inhibit the growth of various bacterial strains and cancer cell lines.

  • Antimicrobial Activity : The compound has demonstrated effectiveness against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
  • Anticancer Activity : In vitro studies reveal that this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Binding : It may bind to receptors that regulate cellular signaling pathways, leading to altered gene expression associated with apoptosis and cell cycle arrest.

Case Studies

  • Anticancer Efficacy in Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent increase in apoptosis markers with IC50 values ranging from 10-20 µM.
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL for S. aureus and 25 µg/mL for E. coli.

Research Findings Summary Table

PropertyValue/Description
Molecular FormulaC11H8Cl2O4
Antimicrobial MICS. aureus: 15 µg/mL; E. coli: 25 µg/mL
Anticancer IC5010-20 µM for HeLa and MCF-7 cell lines
Mechanism of ActionEnzyme inhibition; receptor binding

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate?

Methodological Answer: The compound can be synthesized via Claisen condensation or Friedel-Crafts acylation. For example, a similar derivative (methyl 4-oxo-4-(thiophen-2-yl)butanoate) was prepared by reacting methyl acetoacetate with thiophene-2-carbonyl chloride under anhydrous conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . For the dichlorophenyl variant, substituting thiophene with 2,5-dichlorobenzoyl chloride and optimizing reaction time (monitored by TLC) is advised. Ensure inert atmosphere (N₂/Ar) to prevent side reactions.

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Compare chemical shifts (¹H/¹³C) to structurally similar compounds. For instance, methyl 4-chloro-4-oxobutanoate shows δ 3.71 (s, OCH₃) and δ 2.80–3.20 (m, CH₂ groups) in CDCl₃ .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%).
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (calculated m/z: 305.15 for C₁₁H₉Cl₂O₄).

Q. What solvents and storage conditions are optimal for stability?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under nitrogen. Solubility data for analogs suggests good solubility in DMSO (>50 mg/mL) and moderate solubility in chloroform. Avoid aqueous buffers (pH >7) due to ester hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer: Contradictions (e.g., unexpected NMR peaks) may arise from rotamers or residual solvents. Strategies:

  • Variable Temperature NMR : Identify rotameric equilibria by acquiring spectra at 25°C and 60°C.
  • 2D NMR (COSY, HSQC) : Confirm assignments for overlapping signals, as demonstrated in structural studies of methyl 3-(4-chlorophenyl) derivatives .
  • DFT Calculations : Compare experimental and computed ¹³C shifts to validate assignments .

Q. What strategies are effective for impurity profiling during synthesis?

Methodological Answer: Adopt pharmacopeial guidelines for related chlorophenyl compounds:

  • HPLC-UV/HRMS : Detect impurities at 0.1% level. For example, monitor analogs like 4-(4-chlorobenzoyl)phenoxy derivatives (RRT 0.88–0.95) using a gradient elution method .
  • Synthetic Controls : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted acyl chlorides .

Q. How can computational modeling aid in predicting reactivity or biological activity?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing dichlorophenyl group increases electrophilicity at the ketone position .
  • Molecular Docking : Screen against targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Compare results to analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid, which shows antimicrobial activity .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during acyl chloride addition.
  • Byproduct Formation : Optimize stoichiometry (1:1.05 molar ratio of methyl acetoacetate to acyl chloride) to minimize diacylation.
  • Crystallization : Recrystallize from ethanol/water (7:3 v/v) to improve yield and purity, as validated for methyl 4-oxobutanoate derivatives .

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